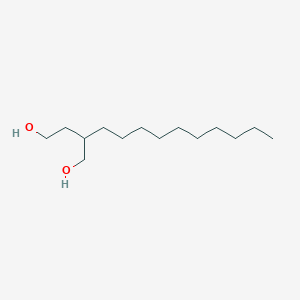

1,4-Butanediol, 2-decyl-

CAS No.: 120902-88-7

Cat. No.: VC19141413

Molecular Formula: C14H30O2

Molecular Weight: 230.39 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 120902-88-7 |

|---|---|

| Molecular Formula | C14H30O2 |

| Molecular Weight | 230.39 g/mol |

| IUPAC Name | 2-decylbutane-1,4-diol |

| Standard InChI | InChI=1S/C14H30O2/c1-2-3-4-5-6-7-8-9-10-14(13-16)11-12-15/h14-16H,2-13H2,1H3 |

| Standard InChI Key | FHXBCFFDAGGOMR-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCC(CCO)CO |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₄H₃₀O₂ | |

| Molecular weight | 230.387 g/mol | |

| Exact mass | 230.225 Da | |

| Topological polar surface area | 40.46 Ų | |

| LogP (octanol-water) | 3.51 |

The elevated LogP value indicates significant hydrophobicity compared to linear diols like 1,4-butanediol (LogP ≈ -0.69) , suggesting preferential solubility in organic matrices.

Stereochemical Considerations

While current datasets lack explicit stereochemical details, the presence of a branched decyl group introduces potential for stereoisomerism. Industrial synthesis routes likely yield racemic mixtures unless chiral catalysts or resolved starting materials are employed, as seen in asymmetric diol production methodologies .

Synthetic Pathways and Industrial Production

Process Challenges

-

Steric hindrance: The bulky decyl group may impede esterification kinetics, necessitating elevated temperatures (>150°C) or high-pressure reactors .

-

Purification complexities: Co-products from incomplete alkylation require fractional distillation or chromatographic separation, increasing production costs.

Physicochemical Behavior and Stability

Thermal Properties

Despite the absence of direct melting/boiling point data, analogies to homologous compounds suggest:

-

Melting range: Estimated 45-60°C (cf. 1,4-butanediol: 20.1°C ) due to increased van der Waals forces from the decyl chain.

-

Thermal decomposition: Likely initiates at >200°C via dehydration or C-O bond cleavage, as observed in glycol derivatives .

Solubility and Reactivity

-

Hydrogen-bonding capacity: The terminal -OH groups enable miscibility with polar solvents (water, ethanol) at low concentrations (<5% w/w), transitioning to micellar aggregation at higher concentrations.

-

Esterification potential: Reacts with dicarboxylic acids (e.g., adipic acid) to form branched polyesters with modified crystallinity profiles .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume